molecular formula C13H16OS2 B15167664 {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene CAS No. 647010-08-0

{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene

Cat. No.: B15167664
CAS No.: 647010-08-0
M. Wt: 252.4 g/mol
InChI Key: VAXUPBWLALVVEO-UHFFFAOYSA-N
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Description

{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene is a chemical compound characterized by its unique structure, which includes an ethoxy group, a methylsulfanyl group, and a butadiene moiety attached to a benzene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the butadiene moiety: This can be achieved through a series of reactions starting from simple alkenes or alkynes.

    Introduction of the ethoxy group: This step often involves the use of ethylating agents under basic conditions.

    Attachment of the methylsulfanyl group: This can be done using thiolating agents in the presence of a base.

    Final coupling with benzene: The final step involves coupling the synthesized intermediate with a benzene derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways, such as those involved in cell proliferation or apoptosis.

Properties

CAS No.

647010-08-0

Molecular Formula

C13H16OS2

Molecular Weight

252.4 g/mol

IUPAC Name

(4-ethoxy-2-methylsulfanylbuta-1,3-dienyl)sulfanylbenzene

InChI

InChI=1S/C13H16OS2/c1-3-14-10-9-13(15-2)11-16-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3

InChI Key

VAXUPBWLALVVEO-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=CSC1=CC=CC=C1)SC

Origin of Product

United States

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